1,3-Dihexylthiourea
Overview
Description
Synthesis Analysis
DHTU can be prepared from the reaction of hexylamine and carbon disulfide. A study on dynamic thiourea thermoset polymers revealed that the thiourea bonds are dynamic, leading to reprocessibility . The self-exchange reaction is expected to yield 1,3-diisopropylthiourea and 1,3-dihexylthiourea .Molecular Structure Analysis
The molecular formula of DHTU is C13H28N2S . Its molecular weight is 244.44 g/mol . The InChIKey of DHTU is CYYJFWJNIQDCLT-UHFFFAOYSA-N .Chemical Reactions Analysis
The dynamic nature of the thiourea bond is verified through an exchange reaction conducted with 1-hexyl-3-isopropyl-thiourea as the small molecular model compound .Physical and Chemical Properties Analysis
DHTU has a molecular weight of 244.44 g/mol . It has a topological polar surface area of 56.2 Ų . The compound has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 10 rotatable bonds .Scientific Research Applications
Chemical Synthesis and Reactions
1,3-Dihexylthiourea, a derivative of thiourea, is involved in various chemical synthesis processes. Singh et al. (2008) found that reactions of asymmetrical 1,3-disubstituted thioureas with diacetoxyiodobenzene produce N-acetylurea regioselectively. This method offers mild reaction conditions and high efficiency, making it a suitable alternative for certain chemical transformations (Singh et al., 2008).
Biological Applications
Enzyme Inhibition: Thiourea derivatives demonstrate significant enzyme inhibitory activities. For instance, Rahman et al. (2021) investigated several thiourea derivatives for their anti-cholinesterase activity, finding that certain compounds exhibited notable enzyme inhibition. This suggests potential applications in managing diseases involving cholinesterase enzymes (Rahman et al., 2021).
Anticancer Properties: Thioureas are valuable in drug research for their potential anticancer activities. Ruswanto et al. (2015) synthesized novel thiourea derivatives and evaluated their cytotoxicity against cancer cell lines. Their findings indicate that these compounds possess promising anticancer properties (Ruswanto et al., 2015).
Material Science and Corrosion Inhibition
Thiourea derivatives are also explored in the field of material science for their corrosion inhibition properties. Torres et al. (2014) studied the efficacy of certain thiourea derivatives as corrosion inhibitors for carbon steel in acidic solutions. They demonstrated that these compounds effectively inhibit corrosion, highlighting their potential in material protection and maintenance (Torres et al., 2014).
Future Directions
Mechanism of Action
Target of Action
1,3-Dihexylthiourea is a derivative of thiourea . Thiourea and its derivatives have been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including carbohydrate metabolism and neurotransmission .
Mode of Action
Thiourea derivatives have been shown to inhibit the activity of certain enzymes . For instance, they can inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This could potentially lead to changes in metabolic processes regulated by these hormones.
Biochemical Pathways
Given its inhibitory effects on enzymes like α-amylase and α-glucosidase, it can be inferred that it may impact carbohydrate metabolism . Similarly, its inhibition of AChE and BuChE suggests potential effects on cholinergic neurotransmission .
Pharmacokinetics
Thiourea, a related compound, is known to be practically completely absorbed after oral administration and is largely excreted unchanged via the kidneys . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Based on the known effects of thiourea and its derivatives, it can be inferred that this compound might lead to changes in carbohydrate metabolism and neurotransmission due to its inhibitory effects on certain enzymes .
Biochemical Analysis
Biochemical Properties
1,3-Dihexylthiourea plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and these enzymes involves the formation of a stable complex, leading to the inhibition of enzyme activity. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and muscle function.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, potentially affecting cell viability and function. Additionally, this compound has been shown to induce oxidative stress in certain cell types, leading to changes in cellular redox status and activation of stress response pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine . This binding is facilitated by the sulfur atom in this compound, which forms a covalent bond with the enzyme’s active site. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged effects on neurotransmitter levels and cellular function . In in vivo studies, the compound’s stability and effects on cellular function have been consistent, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and adverse cellular responses . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include oxidation at the sulfur atom, catalyzed by flavin-containing monooxygenase (FMO) . This oxidation results in the formation of S-oxide and S,S-dioxide derivatives, which can further undergo metabolic transformations . The compound’s metabolism also involves interactions with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . These metabolic pathways influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . Within the endoplasmic reticulum, this compound can interact with enzymes involved in protein folding and stress responses . In mitochondria, the compound influences cellular respiration and oxidative stress pathways, contributing to its overall biochemical effects .
Properties
IUPAC Name |
1,3-dihexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S/c1-3-5-7-9-11-14-13(16)15-12-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYJFWJNIQDCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)NCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175298 | |
Record name | 1,3-(Dihexyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21071-28-3 | |
Record name | N,N′-Dihexylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21071-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-(Dihexyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021071283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-(Dihexyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-(dihexyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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